![molecular formula C11H13ClN2O2 B2656119 (6-Chloropyridin-3-yl)-(3-ethyl-3-hydroxyazetidin-1-yl)methanone CAS No. 1479122-60-5](/img/structure/B2656119.png)
(6-Chloropyridin-3-yl)-(3-ethyl-3-hydroxyazetidin-1-yl)methanone
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Overview
Description
“(6-Chloropyridin-3-yl)(cyclopropyl)methanone” is a chemical compound with the molecular formula C9H8ClNO . It has a molecular weight of 181.62 . The compound is typically stored in a dry room at room temperature .
Molecular Structure Analysis
The InChI code for “(6-Chloropyridin-3-yl)(cyclopropyl)methanone” is 1S/C9H8ClNO/c10-8-4-3-7 (5-11-8)9 (12)6-1-2-6/h3-6H,1-2H2 .Physical And Chemical Properties Analysis
“(6-Chloropyridin-3-yl)(cyclopropyl)methanone” is a solid or liquid at room temperature . It has a molecular weight of 181.62 .Scientific Research Applications
Structural Analysis
The crystal and molecular structure of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, have been characterized through spectroscopic methods and X-ray diffraction (XRD) studies. These analyses contribute to understanding the intermolecular interactions and the stability of such compounds, aiding in the design of new materials and pharmaceuticals (Lakshminarayana et al., 2009).
Antimicrobial and Anticancer Agents
Several derivatives, including novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. These compounds have shown higher anticancer activity than reference drugs in some cases, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Molecular Docking Studies
Research has also focused on the synthesis of new compounds incorporating heterocyclic entities like oxazole, pyrazoline, and pyridine. These compounds have been subjected to molecular docking studies to evaluate their potential as anticancer and antimicrobial agents, providing insights into their mode of action and effectiveness (Katariya, Vennapu, & Shah, 2021).
Synthesis Methods
The research on the synthesis of related compounds, like the preparation of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with various nucleophiles for anticancer evaluation, showcases the development of novel synthetic routes. These methods enhance the understanding of chemical reactions and provide a basis for the development of new drugs (Gouhar & Raafat, 2015).
Safety and Hazards
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3-ethyl-3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-2-11(16)6-14(7-11)10(15)8-3-4-9(12)13-5-8/h3-5,16H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMCDODNAXAQLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)C2=CN=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-3-yl)-(3-ethyl-3-hydroxyazetidin-1-yl)methanone |
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